molecular formula C20H23N3O B12155641 (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12155641
M. Wt: 321.4 g/mol
InChI Key: PMBWVFYFIBFXMR-UHFFFAOYSA-N
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Description

The compound (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a hydrazine compound. The reaction conditions often require a catalyst and a controlled environment to ensure the correct isomer is formed. Common reagents used in the synthesis include indole-2-one, 4-methylphenylhydrazine, and 3-methylbutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-(3-methylbutyl)-3-[2-(4-methylphenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one: stands out due to its unique structural features, such as the combination of an indole core with a hydrazone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-methylbutyl)-3-[(4-methylphenyl)diazenyl]indol-2-ol

InChI

InChI=1S/C20H23N3O/c1-14(2)12-13-23-18-7-5-4-6-17(18)19(20(23)24)22-21-16-10-8-15(3)9-11-16/h4-11,14,24H,12-13H2,1-3H3

InChI Key

PMBWVFYFIBFXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CCC(C)C)O

Origin of Product

United States

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